

Application Notes and Protocols: 3-Chlorooctane in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 3-Chlorooctane

Cat. No.: B074152

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Abstract

3-Chlorooctane is a versatile alkylating agent with potential applications in the synthesis of various pharmaceutical intermediates. Its secondary chloro group allows for the introduction of an octyl moiety onto nucleophilic scaffolds, a common strategy in medicinal chemistry to modulate lipophilicity and target engagement. While direct, large-scale applications of **3-chlorooctane** in the synthesis of marketed drugs are not widely documented in publicly available literature, its reactivity profile makes it a valuable building block for the exploration of new chemical entities. These application notes provide detailed protocols for two prospective synthetic applications of **3-chlorooctane** and its derivatives: the synthesis of a substituted tetrahydrothiophene, a scaffold of interest in drug discovery, and the preparation of trioctylamines, which have applications as reagents and intermediates.

Physicochemical Properties of 3-Chlorooctane

A summary of the key physicochemical properties of **3-chlorooctane** is presented below.^{[1][2]}

Property	Value
Molecular Formula	C ₈ H ₁₇ Cl
Molecular Weight	148.67 g/mol [1]
CAS Number	1117-79-9[1][2]
IUPAC Name	3-chlorooctane[1]
Appearance	Colorless liquid (predicted)
Boiling Point	> 200 °C (predicted)
Solubility	Soluble in organic solvents (e.g., ethanol, dichloromethane, ether); insoluble in water.

Application 1 (Prospective): Synthesis of 2-Pentyltetrahydrothiophene

The synthesis of sulfur-containing heterocycles is of significant interest in pharmaceutical chemistry due to their prevalence in a wide array of bioactive molecules.[3] A hypothetical, yet chemically sound, application of a **3-chlorooctane** derivative is in the synthesis of 2-pentyltetrahydrothiophene. This involves the intramolecular cyclization of **3-chlorooctane-1-thiol**, a bifunctional molecule that could be synthesized from a suitable **3-chlorooctane** precursor.[3][4] The reaction proceeds via a base-mediated deprotonation of the thiol to form a thiolate, which then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to form the five-membered ring.[3]

Experimental Protocol: Intramolecular Cyclization of 3-Chlorooctane-1-thiol

Objective: To synthesize 2-pentyltetrahydrothiophene via the intramolecular cyclization of **3-chlorooctane-1-thiol**. [3]

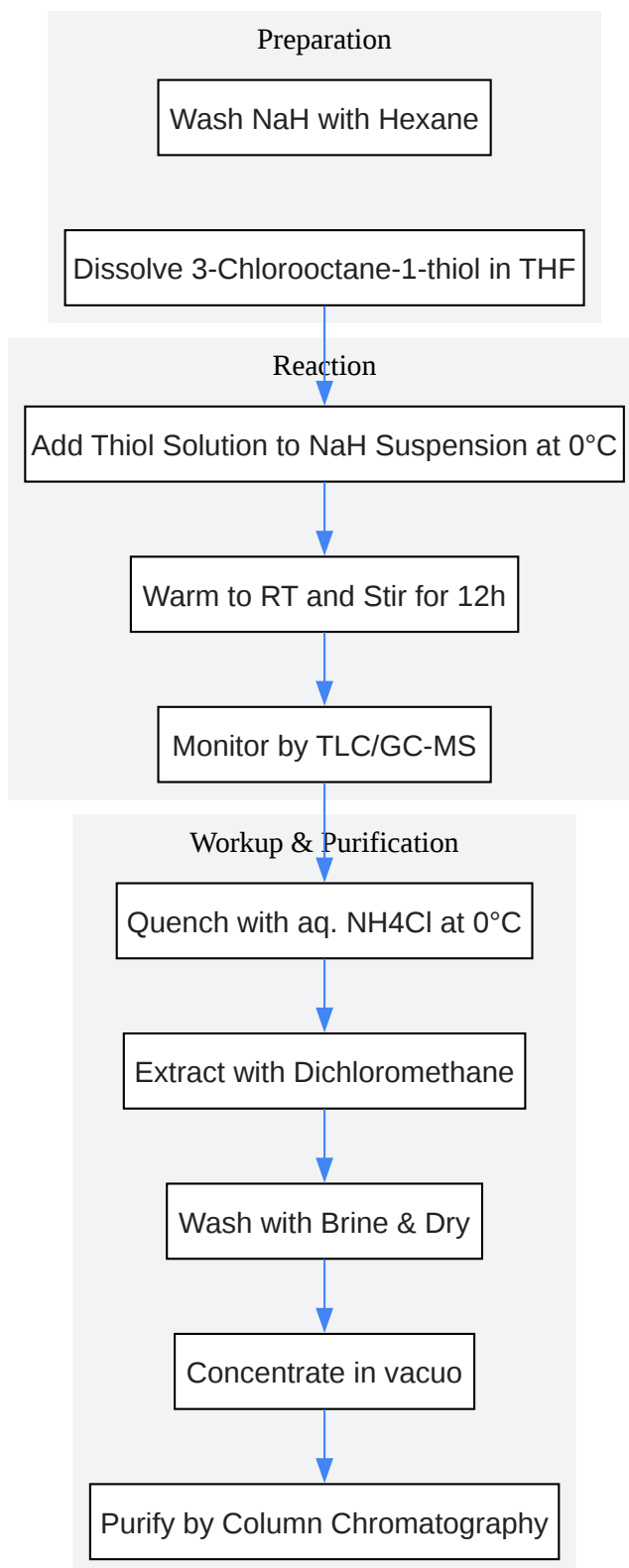
Materials and Reagents:

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles (mmol)	Equivalents
3-Chlorooctane-1-thiol	180.74	0.90 g	5.0	1.0
Sodium Hydride (60% dispersion in mineral oil)	24.00	0.24 g	6.0	1.2
Anhydrous Tetrahydrofuran (THF)	-	30 mL	-	-
Saturated Aqueous Ammonium Chloride	-	10 mL	-	-
Dichloromethane	-	60 mL	-	-
Brine	-	20 mL	-	-
Anhydrous Magnesium Sulfate	-	As needed	-	-

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil).
- Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time.
- Add 20 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
- In a separate flask, dissolve **3-chlorooctane-1-thiol** (0.90 g, 5.0 mmol) in 10 mL of anhydrous THF.

- Slowly add the solution of **3-chlorooctane-1-thiol** to the stirred suspension of sodium hydride at 0 °C over a period of 15 minutes.^[3]
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and add 20 mL of water.
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-pentyltetrahydrothiophene.^[3]



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Workflow for the synthesis of 2-pentyltetrahydrothiophene.

Application 2: Synthesis of Trioctylamines

Long-chain trialkylamines are valuable compounds in various industrial applications, including as phase-transfer catalysts, ligands in organometallic chemistry, and as intermediates in the synthesis of quaternary ammonium salts with pharmaceutical applications. **3-Chlorooctane** can serve as a precursor for the synthesis of tri(octan-3-yl)amine through nucleophilic substitution with ammonia.

Experimental Protocol: Synthesis of Tri(octan-3-yl)amine

This protocol is adapted from general procedures for the synthesis of trialkylamines from alkyl chlorides.

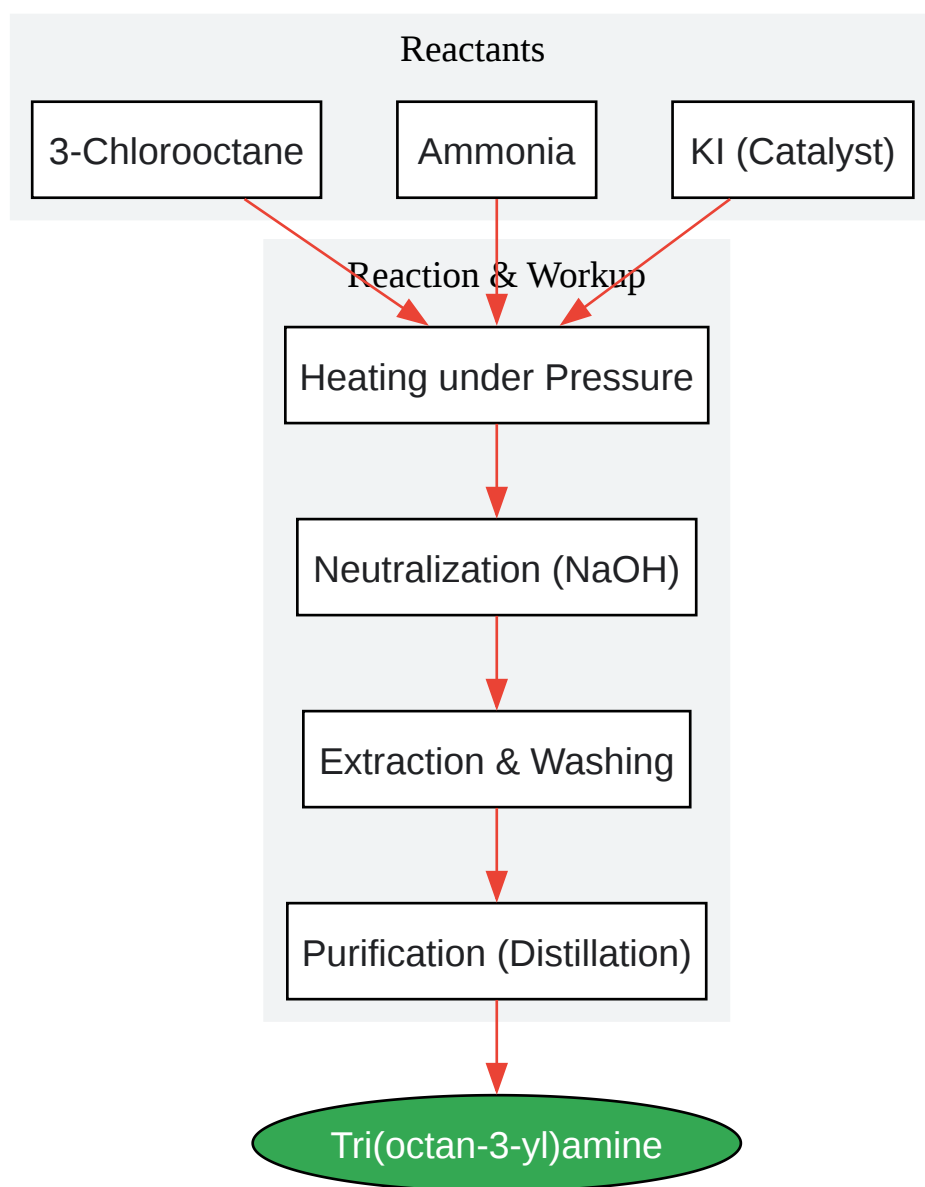
Materials and Reagents:

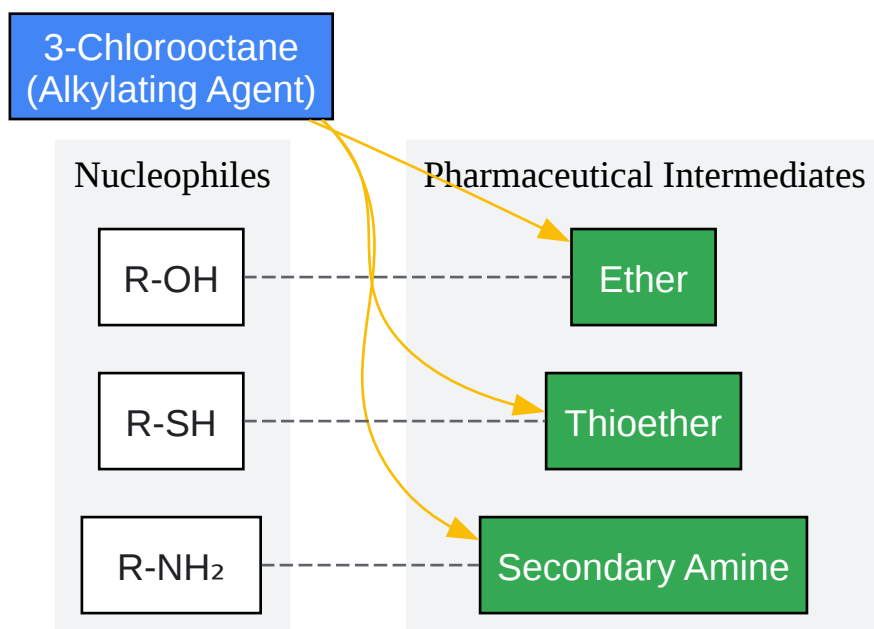
Reagent/Material	Molar Mass (g/mol)	Example Quantity
3-Chlorooctane	148.67	14.87 g (0.1 mol)
Ammonia (aqueous solution, e.g., 28%)	17.03	Excess
Potassium Iodide (catalyst)	166.00	Catalytic amount (e.g., 0.5 g)
Isopropanol	-	As co-solvent
Sodium Hydroxide	40.00	For neutralization
Water	-	For washing
Organic Solvent (e.g., Toluene)	-	For extraction

Procedure:

- In a high-pressure reactor, combine **3-chlorooctane**, aqueous ammonia, isopropanol, and a catalytic amount of potassium iodide.
- Seal the reactor and heat the mixture to a temperature between 80-200 °C. The optimal temperature and reaction time will need to be determined empirically.

- Maintain stirring throughout the reaction.
- After the reaction is complete (as determined by monitoring the disappearance of the starting material), cool the reactor to room temperature.
- Vent any excess pressure.
- Transfer the reaction mixture to a separatory funnel. The mixture will likely be biphasic.
- Neutralize the amine hydrochloride salt formed during the reaction by adding a sufficient amount of aqueous sodium hydroxide solution.
- Separate the organic phase.
- Wash the organic phase with water to remove any remaining salts and impurities.
- Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).
- Filter and remove the solvent under reduced pressure to yield the crude tri(octan-3-yl)amine.
- Further purification can be achieved by vacuum distillation.





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